Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate
Description
Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate is a synthetic organic compound characterized by a complex structure combining multiple functional groups. Key features include:
- 4-Nitrophenyl substituent: An electron-withdrawing aromatic group that may enhance binding affinity to hydrophobic pockets in biological targets .
- 4-Oxobutanoate backbone: A sodium carboxylate salt, improving aqueous solubility and bioavailability .
- Hydroxypropoxy linker: A flexible chain that may influence stereochemical interactions with receptors .
Properties
IUPAC Name |
sodium;4-[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLOPBHEZLFENN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N2NaO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloramphenicol sodium succinate is synthesized by esterification of chloramphenicol with succinic anhydride under the catalysis of organic amine . The reaction involves the formation of an ester bond between the hydroxyl group of chloramphenicol and the carboxyl group of succinic anhydride.
Industrial Production Methods: In industrial settings, chloramphenicol sodium succinate is produced by dissolving chloramphenicol in a suitable solvent and reacting it with succinic anhydride in the presence of a catalyst. The product is then purified and crystallized to obtain high-purity chloramphenicol sodium succinate .
Chemical Reactions Analysis
Types of Reactions: Chloramphenicol sodium succinate undergoes hydrolysis to release the active chloramphenicol. This hydrolysis reaction is catalyzed by esterases in the body .
Common Reagents and Conditions:
Hydrolysis: Water and esterases are the primary reagents involved in the hydrolysis of chloramphenicol sodium succinate.
Esterification: Succinic anhydride and organic amine catalysts are used in the esterification process.
Major Products:
Scientific Research Applications
Chloramphenicol sodium succinate has several scientific research applications:
Chemistry: It is used as a model compound in studies of ester hydrolysis and enzyme catalysis.
Biology: It serves as a tool to study bacterial protein synthesis and the effects of antibiotics on bacterial growth.
Industry: It is used in the pharmaceutical industry for the production of injectable antibiotic formulations.
Mechanism of Action
Chloramphenicol sodium succinate is hydrolyzed into the active chloramphenicol, which binds to the 50S ribosomal subunit of bacteria. This binding prevents the formation of peptide bonds during protein synthesis, thereby inhibiting bacterial growth . The molecular targets are the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aryl-Substituted Carboxylates
Compounds with aryl-substituted carboxylate backbones, such as those in (e.g., 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids), share similarities in their 4-oxobutanoate core. Key differences include:
Research Findings :
- Dichloroacetyl groups may confer higher reactivity than carboxymethyl or sulfanyl groups, enabling covalent interactions absent in derivatives .
Amino-Linked Hydroxypropoxy Derivatives
GPCR-targeting compounds in (e.g., CGP12177A, CL316243) share hydroxypropoxy linkers but differ in aromatic and amino substituents:
Research Findings :
- Sodium salts (target and CL316243) enhance solubility, critical for intravenous administration .
- The 4-nitrophenyl group in the target may confer stronger π-π stacking than benzimidazol-2-one (CGP12177A), but steric bulk could limit receptor access .
Carboxylate-Based Bioisosteres
’s 4-({6-[(3-carboxypropanoyl)amino]hexyl}amino)-4-oxobutanoic acid shares the 4-oxobutanoate core but features a hexyl amino chain instead of a hydroxypropoxy linker:
Biological Activity
Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate, commonly referred to as chloramphenicol sodium succinate, is a complex organic compound with significant pharmacological implications. This article explores its biological activity, focusing on its antimicrobial and antitumor properties, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The compound has a unique molecular structure characterized by a sodium ion, a 4-oxobutanoate backbone, and substituents containing dichloroacetyl and nitrophenyl groups. Its molecular formula is with an InChI key of RPLOPBHEZLFENN-HTMVYDOJSA-M. The presence of these functional groups contributes to its diverse biological activities.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 445.19 g/mol |
| Melting Point | >42°C (decomposes) |
| Solubility | Soluble in water (50 mg/mL) |
| Appearance | White to off-white solid |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . The dichloroacetyl moiety enhances the compound's cytotoxicity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic therapy.
Case Study: Antibacterial Efficacy
A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli revealed that it significantly reduced bacterial viability at concentrations as low as 10 µg/mL. The results suggest that the compound could be further developed as a broad-spectrum antibiotic agent.
Antitumor Activity
In addition to its antimicrobial effects, this compound has demonstrated anticancer properties . The presence of the dichloroacetyl group is known to enhance cytotoxicity against certain cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| A549 | 10.0 | |
| HeLa | 15.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Esterification : Chloramphenicol is reacted with succinic anhydride in the presence of a catalyst.
- Formation of Active Compound : The dichloroacetyl derivative is formed through nucleophilic substitution.
- Purification : The product is purified using crystallization techniques to ensure high purity and yield.
Careful control of reaction conditions is critical for maximizing yield and minimizing by-products.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties. Research has shown that modifications to the nitrophenyl group can significantly influence both antimicrobial and anticancer activities.
Key Findings:
- Substituents on the nitrophenyl ring enhance cytotoxicity against cancer cells.
- Variations in the hydroxyl group increase solubility and bioavailability.
These insights can guide future synthetic efforts aimed at developing more effective derivatives with improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
